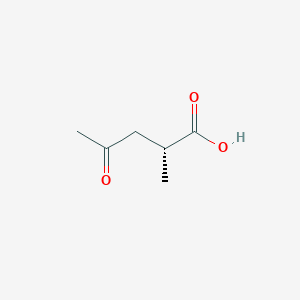
9-Ethyl-N-(9-ethyl-9H-carbazol-3-YL)-N-phenyl-9H-carbazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Ethyl-N-(9-ethyl-9H-carbazol-3-YL)-N-phenyl-9H-carbazol-3-amine is a complex organic compound belonging to the carbazole family. Carbazoles are known for their unique structural properties and are widely used in various fields, including organic electronics, pharmaceuticals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Ethyl-N-(9-ethyl-9H-carbazol-3-YL)-N-phenyl-9H-carbazol-3-amine typically involves multi-step organic reactions. The initial step often includes the alkylation of carbazole to introduce the ethyl groups. This is followed by a series of coupling reactions to attach the phenyl and additional carbazole moieties. Common reagents used in these reactions include alkyl halides, palladium catalysts, and various solvents to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
9-Ethyl-N-(9-ethyl-9H-carbazol-3-YL)-N-phenyl-9H-carbazol-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce fully saturated compounds .
Wissenschaftliche Forschungsanwendungen
9-Ethyl-N-(9-ethyl-9H-carbazol-3-YL)-N-phenyl-9H-carbazol-3-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Wirkmechanismus
The mechanism of action of 9-Ethyl-N-(9-ethyl-9H-carbazol-3-YL)-N-phenyl-9H-carbazol-3-amine involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to modulation of cellular processes. The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Ethylcarbazole: A simpler analog with similar structural features but lacking the additional phenyl and carbazole moieties.
9-Ethyl-N-(9-ethyl-9H-carbazol-3-yl)-N-m-tolyl-9H-carbazol-3-amine: Another complex carbazole derivative with a different substitution pattern.
Uniqueness
9-Ethyl-N-(9-ethyl-9H-carbazol-3-YL)-N-phenyl-9H-carbazol-3-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it particularly useful in applications requiring precise molecular interactions and stability.
Eigenschaften
CAS-Nummer |
188904-90-7 |
|---|---|
Molekularformel |
C34H29N3 |
Molekulargewicht |
479.6 g/mol |
IUPAC-Name |
9-ethyl-N-(9-ethylcarbazol-3-yl)-N-phenylcarbazol-3-amine |
InChI |
InChI=1S/C34H29N3/c1-3-35-31-16-10-8-14-27(31)29-22-25(18-20-33(29)35)37(24-12-6-5-7-13-24)26-19-21-34-30(23-26)28-15-9-11-17-32(28)36(34)4-2/h5-23H,3-4H2,1-2H3 |
InChI-Schlüssel |
IWTLUMDBUPLDFD-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=C(C=C(C=C2)N(C3=CC=CC=C3)C4=CC5=C(C=C4)N(C6=CC=CC=C65)CC)C7=CC=CC=C71 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-oxo-6-phenyl-, 1,1-dimethylethyl ester, (5R,6S)-](/img/structure/B12576523.png)
![2,3,4,5,5a,6,7,8-Octahydrocyclopenta[b]azepine 1-oxide](/img/structure/B12576528.png)
![(5S)-7-[(S)-4-Methylbenzene-1-sulfinyl]dodeca-6,8-dien-5-ol](/img/structure/B12576531.png)

![Spiro[bicyclo[3.3.1]nonane-3,1'-cyclopropan]-7-one](/img/structure/B12576540.png)
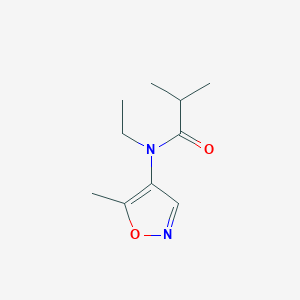
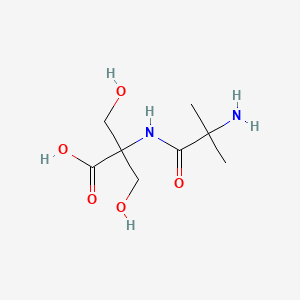
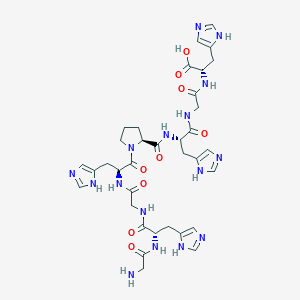
![N-Benzoyl-O-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]-L-tyrosine](/img/structure/B12576560.png)
![Thiourea, N,N''-[(5-bromo-1,3-phenylene)bis(methylene)]bis[N'-butyl-](/img/structure/B12576561.png)

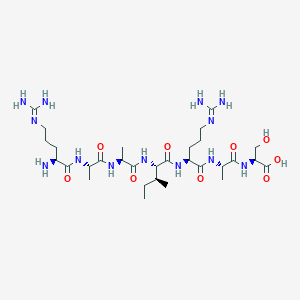
![2-(2-methylphenyl)-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B12576572.png)
